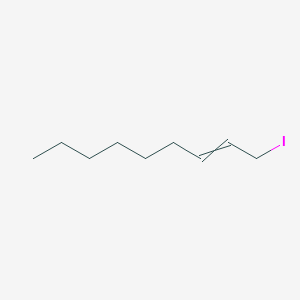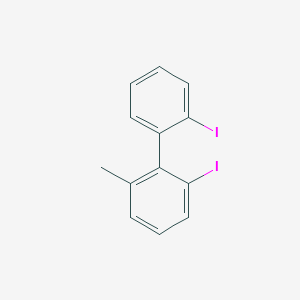
3-Chloro-8-(trichloromethyl)cyclooct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-8-(trichloromethyl)cyclooct-1-ene is an organochlorine compound characterized by the presence of a trichloromethyl group and a chlorine atom attached to a cyclooctene ring
Preparation Methods
The synthesis of 3-Chloro-8-(trichloromethyl)cyclooct-1-ene typically involves the chlorination of cyclooctene derivatives. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure to ensure selective chlorination at the desired positions on the cyclooctene ring. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
3-Chloro-8-(trichloromethyl)cyclooct-1-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of cyclooctane derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Scientific Research Applications
3-Chloro-8-(trichloromethyl)cyclooct-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 3-Chloro-8-(trichloromethyl)cyclooct-1-ene involves its interaction with specific molecular targets, leading to various biochemical effects. The trichloromethyl group is known for its electron-withdrawing properties, which can influence the reactivity of the compound. The compound may interact with enzymes or receptors, altering their activity and leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
3-Chloro-8-(trichloromethyl)cyclooct-1-ene can be compared with other similar compounds such as:
Cyclooctatetraene: Unlike this compound, cyclooctatetraene is an unsaturated hydrocarbon with four double bonds, making it more reactive in addition reactions.
Trichloromethyl-substituted compounds: Compounds like trichloromethane and trichloroethane share the trichloromethyl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the cyclooctene ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
65781-31-9 |
|---|---|
Molecular Formula |
C9H12Cl4 |
Molecular Weight |
262.0 g/mol |
IUPAC Name |
3-chloro-8-(trichloromethyl)cyclooctene |
InChI |
InChI=1S/C9H12Cl4/c10-8-4-2-1-3-7(5-6-8)9(11,12)13/h5-8H,1-4H2 |
InChI Key |
NGXLSPWTLROGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C=CC(C1)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[2-(methylsulfanyl)phenyl]ethen-1-amine](/img/structure/B14488412.png)
![2-(2,5-dimethylpyrrol-1-yl)-N-[(E)-hydrazinylidenemethyl]acetamide](/img/structure/B14488415.png)


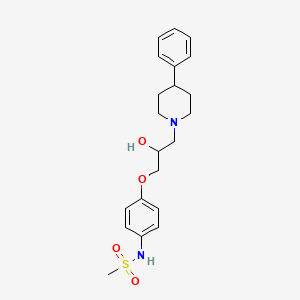
![1,3,5-Trimethyl-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B14488441.png)
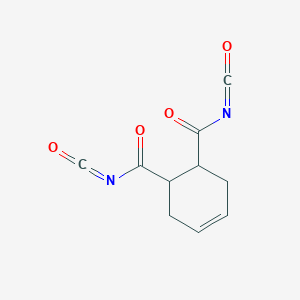
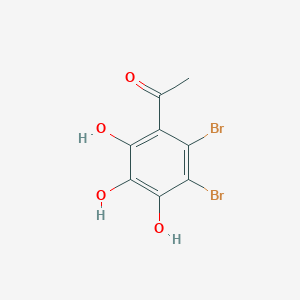

![1-(2-Methoxyethoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14488459.png)
